![molecular formula C31H60NaO8P B15285937 sodium,[(2R)-2,3-di(tetradecanoyloxy)propyl] hydrogen phosphate](/img/structure/B15285937.png)
sodium,[(2R)-2,3-di(tetradecanoyloxy)propyl] hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt: is a synthetic phospholipid compound. It is an anionic saturated phospholipid predominantly found in gram-positive bacterial membranes. This compound is often used in scientific research to mimic bacterial membranes and study peptide-lipid interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt can be synthesized through the esterification of glycerol with myristic acid, followed by phosphorylation. The reaction typically involves the use of protective groups to ensure selective esterification and phosphorylation at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and phosphorylation processes, often using automated systems to ensure high purity and yield. The compound is then purified through techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt primarily undergoes hydrolysis and esterification reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acids or bases.
Esterification: Involves the use of alcohols and acid catalysts.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.
Reduction: Involves reducing agents such as sodium borohydride.
Major Products:
Hydrolysis: Produces glycerol and myristic acid.
Esterification: Forms various esters depending on the alcohol used.
Oxidation and Reduction: Leads to the formation of oxidized or reduced derivatives of the compound.
Applications De Recherche Scientifique
1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a model system for studying lipid interactions and membrane dynamics.
Biology: Employed in the study of bacterial membrane structures and functions.
Medicine: Utilized in drug delivery systems and the development of liposomal formulations.
Industry: Applied in the production of liposomes and other lipid-based delivery systems.
Mécanisme D'action
The compound exerts its effects by integrating into lipid bilayers, mimicking the natural phospholipids found in bacterial membranes. This integration affects membrane fluidity and permeability, influencing various cellular processes. The molecular targets include membrane proteins and enzymes involved in lipid metabolism .
Comparaison Avec Des Composés Similaires
- 1,2-Dipalmitoyl-sn-glycero-3-phosphate, sodium salt
- 1,2-Dioleoyl-sn-glycero-3-phosphate, sodium salt
- 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine
Comparison: 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt is unique due to its specific fatty acid composition (myristic acid) and its anionic nature. This makes it particularly useful for mimicking gram-positive bacterial membranes, whereas other similar compounds may have different fatty acid chains or functional groups, leading to variations in their physical and chemical properties .
Propriétés
Formule moléculaire |
C31H60NaO8P |
|---|---|
Poids moléculaire |
614.8 g/mol |
Nom IUPAC |
sodium;2,3-di(tetradecanoyloxy)propyl hydrogen phosphate |
InChI |
InChI=1S/C31H61O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2;/h29H,3-28H2,1-2H3,(H2,34,35,36);/q;+1/p-1 |
Clé InChI |
UBSPGYHFNIKQIP-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid](/img/structure/B15285862.png)
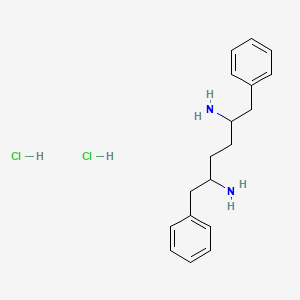
![[9,21-Dihydroxy-5-(hydroxymethyl)-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B15285865.png)


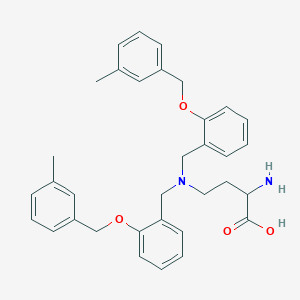

![1'-tert-butyl-3-chlorospiro[5,7-dihydrocyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B15285907.png)
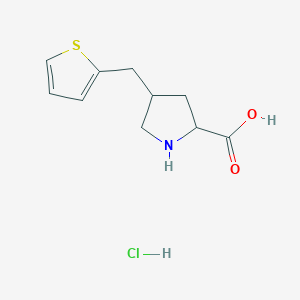
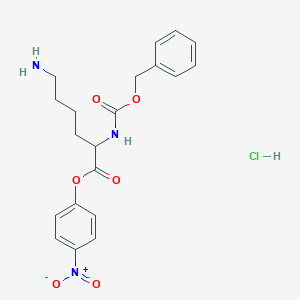
![3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B15285929.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride](/img/structure/B15285930.png)
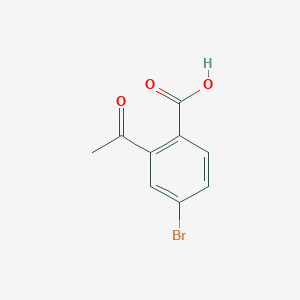
![2-[2-[8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-4a,4b,7,10a-tetramethyl-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15285956.png)
